4-Methoxy-2-(4-methoxyphenyl)quinoline

Description

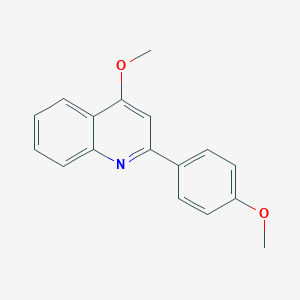

4-Methoxy-2-(4-methoxyphenyl)quinoline is a substituted quinoline derivative characterized by two methoxy groups: one at the 4-position of the quinoline ring and another at the para-position of the phenyl group attached to the 2-position of the quinoline core. Its molecular formula is $ \text{C}{18}\text{H}{16}\text{NO}_2 $, and it exhibits distinct physicochemical properties, including a melting point of 181–182 °C (ethanol) and UV-vis absorption maxima around 310–390 nm due to conjugated π-systems . The compound is synthesized via multi-step reactions involving halogenation and cyclization, as demonstrated by its dibromo derivative (6,8-dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline), which is synthesized using iodine in methanol with a 65% yield .

Properties

CAS No. |

144709-03-5 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

4-methoxy-2-(4-methoxyphenyl)quinoline |

InChI |

InChI=1S/C17H15NO2/c1-19-13-9-7-12(8-10-13)16-11-17(20-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |

InChI Key |

YTWHBYPYZLSPLQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

- 5,7-Dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone (1): This quinolinone derivative replaces the quinoline’s 2-phenyl group with a hydroxyl group at C-2 and adds methoxy groups at C-5 and C-5.

- 6-Methoxy-2-arylquinoline-4-carboxylates: Derivatives such as methyl 6-methoxy-2-phenylquinoline-4-carboxylate feature a carboxylate ester at C-4, which increases polarity and may enhance binding to biological targets like P-glycoprotein. The absence of a 4-methoxyphenyl group in these compounds reduces steric bulk but diminishes π-conjugation .

Photophysical Properties

- UV-vis Absorption: 4-Methoxy-2-(4-methoxyphenyl)quinoline derivatives exhibit strong absorption at 310–350 nm (π–π* transitions) and 360–380 nm (charge-transfer bands). Chloro or fluoro substituents on the styryl groups reduce absorption intensity compared to methoxy groups, which enhance electron density and conjugation . For example, compound 6d (with 4-methoxyphenyl and 4-fluorophenyl groups) shows higher absorptivity than 6h (4-chlorophenyl substituents) due to superior electron donation .

Comparative Data Table

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer method remains a cornerstone for synthesizing substituted quinolines. This approach involves condensing an o-aminobenzaldehyde derivative with a ketone bearing the desired substituents. For 4-methoxy-2-(4-methoxyphenyl)quinoline, the reaction typically proceeds as follows:

-

Starting Materials :

-

o-Amino-4-methoxybenzaldehyde (or its protected derivative)

-

4-Methoxyacetophenone

-

-

Reaction Conditions :

-

Mechanism :

-

Yield Optimization :

Example Protocol :

Microwave-Assisted One-Pot Synthesis

Silica Gel-Promoted Cyclization

A rapid, solvent-free method utilizes microwave irradiation and silica gel as a heterogeneous catalyst:

-

Procedure :

-

Advantages :

-

Mechanistic Insights :

Data Table : Comparison of Microwave vs. Conventional Heating

| Condition | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave (440 W) | 0.5 | 78 | 97 |

| Conventional Reflux | 8 | 68 | 92 |

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Late-Stage Functionalization

This method constructs the quinoline core first, followed by introducing the 4-methoxyphenyl group via cross-coupling:

-

Step 1 : Synthesis of 4-Methoxy-2-bromoquinoline

-

Step 2 : Coupling with 4-Methoxyphenylboronic Acid

Critical Parameters :

-

Excess boronic acid (1.5 eq) improves conversion in sterically hindered systems.

-

Ethylene glycol as a co-solvent enhances solubility of polar intermediates.

Vilsmeier-Haack Reaction for Quinoline Ring Formation

Formylation-Chlorination Sequence

The Vilsmeier-Haack reagent (POCl₃/DMF) facilitates simultaneous formylation and cyclization:

-

Substrate : N-(4-Methoxyphenyl)acetamide

-

Reaction :

-

Challenges :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Friedländer Synthesis | High atom economy | Requires o-aminobenzaldehyde | 65–75 |

| Microwave Cyclization | Rapid, solvent-free | Scalability issues | 70–80 |

| Suzuki Coupling | Modular late-stage modification | Multi-step, expensive catalysts | 80–88 |

| Vilsmeier-Haack | Direct ring formation | Risk of over-halogenation | 60–70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.